molecular formula C14H16FNO5S2 B12624031 C14H16Fno5S2

C14H16Fno5S2

Cat. No.: B12624031
M. Wt: 361.4 g/mol
InChI Key: QEYBHCZUHYJBJH-UHFFFAOYSA-N
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Description

. This compound is characterized by its unique structure, which includes a fluorophenyl group, a furan ring, and two sulfonamide groups. It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)ethanesulfonamide typically involves multiple steps. One common method includes the reaction of 4-fluorobenzenesulfonyl chloride with 2-(furan-2-yl)ethylamine in the presence of a base such as triethylamine. This reaction forms the intermediate N-(2-(furan-2-yl)ethyl)-4-fluorobenzenesulfonamide, which is then further reacted with ethanesulfonyl chloride to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)ethanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The sulfonamide groups can be reduced to amines under specific conditions.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in polar aprotic solvents.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

N-(2-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)ethanesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)ethanesulfonamide involves its interaction with specific molecular targets. The sulfonamide groups can mimic the structure of natural substrates, allowing the compound to bind to enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or experimental effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(4-fluorophenylsulfonyl)ethyl)ethanesulfonamide
  • N-(2-(furan-2-yl)ethyl)ethanesulfonamide
  • 4-fluorobenzenesulfonamide derivatives

Uniqueness

N-(2-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)ethanesulfonamide is unique due to its combination of a fluorophenyl group, a furan ring, and two sulfonamide groups. This unique structure imparts specific chemical and biological properties that make it valuable in various research applications .

Properties

Molecular Formula

C14H16FNO5S2

Molecular Weight

361.4 g/mol

IUPAC Name

5-(1,1-dioxothiolan-3-yl)sulfonyl-2-fluoro-N-prop-2-enylbenzamide

InChI

InChI=1S/C14H16FNO5S2/c1-2-6-16-14(17)12-8-10(3-4-13(12)15)23(20,21)11-5-7-22(18,19)9-11/h2-4,8,11H,1,5-7,9H2,(H,16,17)

InChI Key

QEYBHCZUHYJBJH-UHFFFAOYSA-N

Canonical SMILES

C=CCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)C2CCS(=O)(=O)C2)F

Origin of Product

United States

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